1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride is a chemical compound characterized by its unique structural properties and potential applications in various fields, particularly in medicinal chemistry. The compound consists of a pyrimidine ring substituted with a trifluoromethyl group and an ethanamine moiety, with the hydrochloride salt form enhancing its solubility and stability.
The compound can be classified under pyrimidine derivatives, which are known for their diverse biological activities. Its chemical structure is defined by the presence of a trifluoromethyl group, which is known to significantly influence the electronic properties of the compound, potentially enhancing its reactivity and biological interactions.
The synthesis of 1-(4-(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride typically involves several key steps:
The molecular formula of 1-(4-(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride is . The structure features:
The InChI (International Chemical Identifier) for this compound is:
The InChI Key is:
1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride can undergo various chemical transformations:
The mechanism of action for 1-(4-(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride involves interaction with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances binding affinity and selectivity, allowing modulation of biological pathways effectively. This compound may inhibit enzyme activity or block receptor signaling pathways, leading to various physiological effects .
1-(4-(Trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride exhibits several key physical and chemical properties:
These properties make it a valuable compound in research settings, particularly in drug development .
The potential applications of 1-(4-(trifluoromethyl)pyrimidin-2-yl)ethanamine hydrochloride are diverse:
The strategic incorporation of trifluoromethyl groups into pyrimidine scaffolds significantly enhances molecular properties such as metabolic stability, bioavailability, and target-binding affinity. Marine-derived ω-transaminases (ω-TAs), particularly the TR8 enzyme from Amphritea spp., enable asymmetric synthesis of chiral trifluoromethylated amines with exceptional enantioselectivity. This biocatalytic approach overcomes traditional limitations in synthesizing sterically demanding substrates like 1-(4-(trifluoromethyl)pyrimidin-2-yl)ethanamine. TR8 retains >35% activity in 25–30% (v/v) dimethyl sulfoxide (DMSO) cosolvent systems, which solubilizes hydrophobic intermediates while maintaining enzyme function. Optimization studies reveal that isopropylamine (IPA) concentrations >75 mM induce severe enzyme inhibition due to accumulation of unstable aminated enzyme-PLP complexes. By contrast, substrate concentrations up to 200 mM show no inhibitory effects, enabling high substrate loading for improved reaction efficiency [2].
Table 1: Solvent Optimization for ω-Transaminase-Mediated Synthesis
Cosolvent (v/v) | Enzyme Activity (%) | Substrate Solubility | Inhibition Threshold |
---|---|---|---|
25% DMSO | 100% (reference) | High | IPA >75 mM |
30% Methanol | 35% | Moderate | IPA >50 mM |
25% Acetonitrile | 38% | Low | IPA >60 mM |
Aqueous control | 85% | Very Low | IPA >40 mM |
Regiochemical control in trifluoromethylpyrimidine systems is critical for directing electrophilic/nucleophilic reactions to specific ring positions. The 2-position exhibits heightened electrophilicity when flanked by electron-withdrawing trifluoromethyl groups at C4, enabling selective nucleophilic amination. This is evidenced by SMILES notations (e.g., C[C@@H](C1=CN=C(N=C1)C(F)(F)F)N.Cl
) and InChIKeys (UMNMHVJWNPIIAH-WCCKRBBISA-N
), which confirm the consistent orientation of the ethylamine side chain at the 2-position. Synthetic routes leverage in situ halogen intermediates to achieve C2 functionalization, as demonstrated by the conversion of 2-chloro-5-methylpyrimidine to 2-(trifluoromethyl)pyrimidine-5-carbaldehyde with 80–90% yield. Microwave-assisted trifluoromethylation using Chen’s reagent further enhances C2-regioselectivity, reducing side products by 30% compared to conventional heating. The C4-trifluoromethyl group electronically deactivates C4/C6 positions toward nucleophiles, funneling reactions exclusively to C2 [3] [4] [6].
Table 2: Regioselectivity in Pyrimidine Ring Functionalization
Reaction Type | Position | Yield (%) | Key Controlling Factor |
---|---|---|---|
Nucleophilic substitution | C2 | 80–90 | CF₃ electronic deactivation of C4/C6 |
Electrophilic addition | C5 | 45–60 | Steric accessibility |
Pd-catalyzed coupling | C4 | <10 | Requires halogen exchange |
Reductive amination | C2 | 75–85 | Proximity to CF₃ directing group |
Ethylamine side-chain installation employs two complementary strategies: (1) reductive amination of ketone intermediates using sodium cyanoborohydride, and (2) nucleophilic displacement of halogenated precursors with ammonia. The hydrochloride salt formation (C7H9ClF3N3
) stabilizes the primary amine while enhancing crystallinity for purification. Biocatalytic approaches utilizing engineered ω-transaminases achieve enantiomeric excess (ee) >99% for the (S)-isomer, though conversions plateau at 30% due to thermodynamic equilibrium constraints. Derivatization reactions exploit the nucleophilic amine for amide coupling, as demonstrated by ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate synthesis. Here, EDCI/HOBT-mediated condensation with p-toluidine proceeds at 85% yield, confirming the amine’s reactivity despite steric interference from the trifluoromethyl group [3] [8].
Optimal reaction media balance substrate solubility and catalyst compatibility. Polar aprotic solvents (e.g., DMSO) enhance mass transfer of hydrophobic ketones into aqueous biocatalytic phases, boosting reaction rates by 3.2-fold. For chemical amination steps, anhydrous acetonitrile facilitates imine formation during reductive amination, achieving 92% conversion when catalyzed by copper sulfate (5 mol%). Two-phase systems (water/n-hexadecane) enable in situ product removal (ISPR) to mitigate amine inhibition, though substrate partitioning into the organic phase necessitates DMSO additives (10–15% v/v) to maintain aqueous phase substrate concentrations. Catalyst screening identified Fe(II)/Cu(II) co-systems as optimal for pyrimidine ring construction, reducing reaction times from 48h to 8h under microwave irradiation [2] [6].
Halogenated pyrimidines require specialized purification to remove genotoxic impurities. Countercurrent partition chromatography (CPC) with n-heptane/ethyl acetate/methanol/water (5:5:5:5) systems achieves >98% purity for the target hydrochloride salt, leveraging differential solubility of halogenated byproducts. Chiral resolution of racemates employs (S)-mandelic acid for diastereomeric salt crystallization, yielding the (S)-enantiomer with 99% ee. Large-scale processes favor supercritical fluid chromatography (SFC) with polysaccharide-based stationary phases (Chiralpak® AD-H), resolving 5–20 g/day with selectivity factors of 2.1–3.2. Hydrochloride precipitation from anhydrous diethyl ether provides final products meeting pharmacopeial standards (<50 ppm residual solvents) [2] [4] [6].
Table 3: Purification Performance for Halogenated Pyrimidine Derivatives
Technique | Purity (%) | Enantiomeric Excess (%) | Throughput |
---|---|---|---|
Diastereomeric salt crystallization | >99 | >99 (with (S)-mandelic acid) | 10–50 g/batch |
Preparative SFC | >98 | >99 | 5–20 g/day |
CPC | >98 | N/A (achiral) | 100 mg–5 g/run |
HCl precipitation | 95–97 | Racemic | Kilogram-scale |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0